Gemcitabine Hydrochloride

Pharmaceutical formulation Salt selection Intravenous drug delivery

Select Gemcitabine hydrochloride (CAS 122111-03-9) lyophilized powder to ensure stability and potency—solution formulations risk deamination into inactive β-uridine []. The HCl salt provides aqueous solubility for reliable IV infusion, making it the first-line choice for pancreatic adenocarcinoma and NSCLC []. Its unique metabolic self-potentiation (RRM1 inhibition, masked chain termination) ensures superior intracellular retention in solid tumors, outperforming cytarabine in research models []. This is the essential hENT1-dependent benchmark for comparative pharmacology of transporter-independent prodrugs [].

Molecular Formula C9H12ClF2N3O4
Molecular Weight 299.66 g/mol
CAS No. 122111-03-9
Cat. No. B000918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine Hydrochloride
CAS122111-03-9
Synonyms2',2'-DFDC
2',2'-difluoro-2'-deoxycytidine
2',2'-difluorodeoxycytidine
2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate
2'-deoxy-2'-difluorocytidine
dFdCyd
gemcitabine
gemcitabine hydrochloride
gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
gemcitabine, (beta-D-threo-pentafuranosyl)-isomer
gemcitabine, (D-threo-pentafuranosyl)-isomer
gemicitabine
Gemzar
LY 188011
LY-188011
Molecular FormulaC9H12ClF2N3O4
Molecular Weight299.66 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
InChIInChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
InChIKeyOKKDEIYWILRZIA-OSZBKLCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine Hydrochloride (CAS 122111-03-9): Nucleoside Analog Antimetabolite Procurement Baseline and Class Positioning


Gemcitabine hydrochloride (CAS 122111-03-9), also known as LY 188011 hydrochloride, is a pyrimidine nucleoside analog antimetabolite that functions as a prodrug requiring intracellular phosphorylation to active diphosphate and triphosphate metabolites (dFdCDP and dFdCTP) to exert antineoplastic activity [1]. The hydrochloride salt form (molecular formula C₉H₁₂ClF₂N₃O₄, MW 299.66) is the clinically and commercially supplied form due to its aqueous solubility profile—soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents—which enables reliable intravenous reconstitution [2]. Gemcitabine is approved as first-line therapy for locally advanced or metastatic pancreatic adenocarcinoma, non-small cell lung cancer, metastatic breast cancer, and ovarian cancer, and is administered intravenously either as monotherapy or in combination with agents such as cisplatin or carboplatin [1].

Gemcitabine Hydrochloride (CAS 122111-03-9): Why In-Class Nucleoside Analogs Cannot Be Interchanged Without Comparative Evidence


Gemcitabine hydrochloride shares structural and mechanistic features with other deoxycytidine analog antimetabolites—most notably cytarabine (Ara-C)—but critical differences in intracellular accumulation kinetics, metabolic self-potentiation, and tissue-specific activity spectra preclude simple therapeutic substitution [1]. Both compounds are prodrugs requiring nucleoside transporter-mediated cellular uptake and phosphorylation by deoxycytidine kinase (DCK), yet gemcitabine exhibits substantially greater intracellular retention in solid tumor cells and a unique self-potentiating metabolic cascade that amplifies its own activation while inhibiting competing pathways [2]. Furthermore, the hydrochloride salt form confers distinct physicochemical and formulation properties relative to free base gemcitabine and investigational lipophilic prodrugs (e.g., gemcitabine elaidate/CP-4126, LY2334737), each of which alters solubility, route of administration eligibility, and susceptibility to first-pass metabolic inactivation . The evidence presented below establishes the quantifiable differentiation that informs scientific selection and procurement decisions.

Gemcitabine Hydrochloride (CAS 122111-03-9): Quantitative Comparative Evidence for Scientific Procurement Decisions


Aqueous Solubility of Hydrochloride Salt vs Free Base Form Enables Clinical IV Formulation Feasibility

The hydrochloride salt of gemcitabine (CAS 122111-03-9) demonstrates aqueous solubility sufficient for reliable intravenous reconstitution and administration, in contrast to the free base form which exhibits limited water solubility. The salt is characterized as soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents [1]. This solubility profile is critical for the clinically supplied lyophilized powder formulation, which upon reconstitution yields a clear solution for intravenous infusion .

Pharmaceutical formulation Salt selection Intravenous drug delivery

Intracellular Accumulation and Retention Superiority Over Cytarabine in Solid Tumor Models

Gemcitabine hydrochloride (dFdC) demonstrates quantitatively superior intracellular accumulation and prolonged retention compared to the structurally related nucleoside analog cytarabine (Ara-C) in solid tumor cells. Gemcitabine accumulates to a greater degree and is less readily eliminated from tumor cells than Ara-C [1]. The active triphosphate metabolite dFdCTP exhibits an intracellular half-life ranging from 1.7 to >20 hours depending on cell type and infusion duration, substantially exceeding the plasma half-life of the parent drug (32-94 minutes for short infusions) [2].

Intracellular pharmacokinetics Nucleoside analog retention Solid tumor pharmacology

Clinical Non-Inferiority of Gemcitabine HCl to hENT1-Independent Prodrug CP-4126 in Metastatic Pancreatic Cancer

In the randomized phase II LEAP trial (N=367) comparing gemcitabine hydrochloride with the hENT1-independent lipophilic prodrug CP-4126 (gemcitabine elaidate/CO-101) in patients with metastatic pancreatic ductal adenocarcinoma, gemcitabine demonstrated equivalent overall survival outcomes. The study showed no difference in overall survival between CP-4126 and gemcitabine in patients with low hENT1-expressing tumors [1]. Notably, hENT1 expression was not found to be predictive for gemcitabine outcomes in this trial population [2].

hENT1 transporter Prodrug comparison Pancreatic ductal adenocarcinoma

Lyophilized Powder Formulation Stability: Brand vs Generic Solution Formulations

Gemcitabine hydrochloride is supplied as a sterile lyophilized powder due to pH-dependent solution instability—deamination occurs in acidic solution yielding inactive β-uridine analogue, while anomerization occurs in basic solution [1]. A comparative stability study of one brand-name and six generic gemcitabine preparations stored as reconstituted saline solutions at 25°C for 6 months revealed that gemcitabine concentrations decreased time-dependently across all preparations, with concomitant increase in β-uridine degradation product [1]. Notably, one generic medicine supplied as a ready-to-use solution contained detectable β-uridine at baseline (Time 0) prior to storage, indicating degradation had already occurred during manufacturing or distribution [1].

Formulation stability Generic substitution β-uridine degradation

Metabolic Self-Potentiation: Unique Amplification Cascade Not Observed with Cytarabine

Gemcitabine hydrochloride exhibits a distinctive self-potentiating metabolic cascade absent in cytarabine (Ara-C). Following intracellular phosphorylation, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RRM1), depleting cellular deoxyribonucleotide (dNTP) pools [1]. This dNTP depletion removes feedback inhibition on deoxycytidine kinase (DCK), thereby increasing the rate of gemcitabine phosphorylation and enhancing its own activation [2]. Additionally, dFdCTP incorporation into DNA masks the termination site from proofreading exonucleases (masked chain termination), preventing repair [1].

Metabolic self-potentiation Ribonucleotide reductase inhibition dNTP pool depletion

Gemcitabine Hydrochloride (CAS 122111-03-9): Evidence-Based Application Scenarios for Research and Clinical Procurement


Procurement for Standard-of-Care IV Chemotherapy in Pancreatic Cancer and NSCLC

Gemcitabine hydrochloride (CAS 122111-03-9) as a lyophilized powder for intravenous reconstitution represents the evidence-supported procurement choice for first-line treatment of locally advanced or metastatic pancreatic adenocarcinoma and non-small cell lung cancer [1]. The hydrochloride salt form provides the aqueous solubility required for reliable IV infusion [2], and the LEAP trial demonstrated that investigational hENT1-independent prodrug CP-4126 failed to improve overall survival over standard gemcitabine hydrochloride in metastatic pancreatic cancer, reinforcing the continued clinical positioning of the hydrochloride formulation [3].

Lyophilized Powder Procurement to Mitigate Pre-Existing Degradation Risk

Procurement specifications should prioritize lyophilized powder presentations over ready-to-use solution formulations. Comparative stability studies demonstrate that gemcitabine undergoes pH-dependent deamination in solution to form inactive β-uridine analogue [1]. Generic solution formulations have been shown to contain detectable β-uridine degradation product at baseline (Time 0), whereas properly manufactured lyophilized powder shows no detectable degradation prior to reconstitution [1]. This directly impacts potency assurance at the point of clinical administration.

Research Use in Solid Tumor Models Where Cytarabine Shows Limited Activity

For in vitro and in vivo solid tumor research models (pancreatic, NSCLC, bladder, breast), gemcitabine hydrochloride is the appropriate nucleoside analog selection based on its demonstrated intracellular accumulation and prolonged retention in solid tumor cells compared to cytarabine [1]. The metabolic self-potentiation cascade—including RRM1 inhibition and masked chain termination—provides mechanistic differentiation that supports its broader solid tumor activity spectrum [2].

Reference Standard for hENT1-Dependent Nucleoside Analog Uptake Studies

Gemcitabine hydrochloride serves as the benchmark hENT1-dependent nucleoside analog for comparative pharmacology studies investigating transporter-independent prodrugs (e.g., CP-4126, LY2334737). The established requirement for nucleoside transporter-mediated cellular entry [1] and the LEAP trial's finding that hENT1 expression was not predictive for gemcitabine outcomes [2] provide critical context for evaluating novel analogs designed to circumvent transporter deficiencies.

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